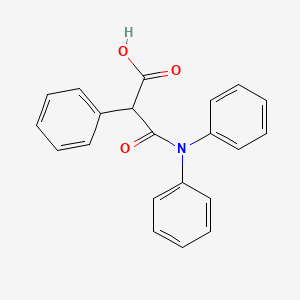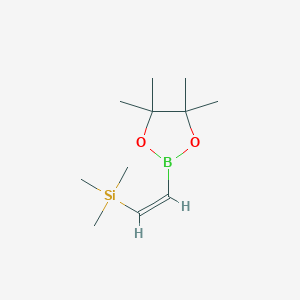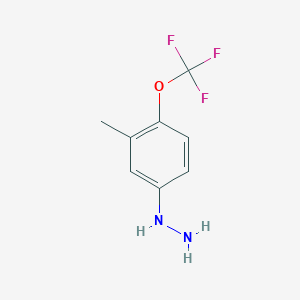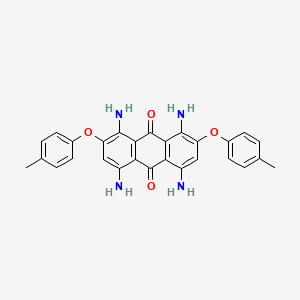
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O4 and a molecular weight of 480.51456 g/mol This compound is known for its unique structure, which includes multiple amino groups and p-tolyloxy substituents on an anthracene-9,10-dione core
Métodos De Preparación
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione involves several steps. One common method includes the following steps :
Starting Material: The synthesis begins with anthracene-9,10-dione as the starting material.
Amination: The anthracene-9,10-dione undergoes amination to introduce amino groups at the 1,4,5,8 positions.
Substitution: The p-tolyloxy groups are introduced at the 2,7 positions through a substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, including the use of continuous flow reactors and automated processes to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and p-tolyloxy groups can participate in substitution reactions, allowing for further functionalization.
Condensation: The compound can undergo condensation reactions with other aromatic compounds to form larger, more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to intercalate with DNA.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins . The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. Additionally, it can form complexes with proteins, affecting their function and stability. These interactions are mediated by the compound’s amino and p-tolyloxy groups, which facilitate binding to the target molecules.
Comparación Con Compuestos Similares
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione can be compared with other similar compounds, such as :
1,4,5,8-Tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione: This compound has similar amino and phenoxy groups but with different substituents, leading to variations in chemical reactivity and applications.
1,4,5,8-Tetranitronaphthalene: This compound has nitro groups instead of amino groups, resulting in different chemical properties and uses.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: This compound has hydroxyl groups in addition to amino groups, affecting its solubility and reactivity.
Propiedades
Número CAS |
88600-65-1 |
|---|---|
Fórmula molecular |
C28H24N4O4 |
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
1,4,5,8-tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H24N4O4/c1-13-3-7-15(8-4-13)35-19-11-17(29)21-23(25(19)31)28(34)24-22(27(21)33)18(30)12-20(26(24)32)36-16-9-5-14(2)6-10-16/h3-12H,29-32H2,1-2H3 |
Clave InChI |
PLYPLAUCKLLNLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)C)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


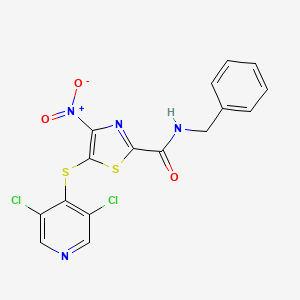


![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)


![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
